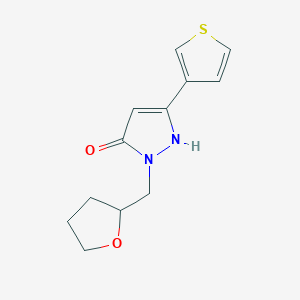

1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol

CAS No.: 2098020-77-8

Cat. No.: VC3197310

Molecular Formula: C12H14N2O2S

Molecular Weight: 250.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098020-77-8 |

|---|---|

| Molecular Formula | C12H14N2O2S |

| Molecular Weight | 250.32 g/mol |

| IUPAC Name | 2-(oxolan-2-ylmethyl)-5-thiophen-3-yl-1H-pyrazol-3-one |

| Standard InChI | InChI=1S/C12H14N2O2S/c15-12-6-11(9-3-5-17-8-9)13-14(12)7-10-2-1-4-16-10/h3,5-6,8,10,13H,1-2,4,7H2 |

| Standard InChI Key | ODXODFYPEHMPMN-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)CN2C(=O)C=C(N2)C3=CSC=C3 |

| Canonical SMILES | C1CC(OC1)CN2C(=O)C=C(N2)C3=CSC=C3 |

Introduction

Structural Characterization

Chemical Structure and Nomenclature

1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol belongs to the class of pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The systematic naming follows IUPAC conventions, with the core pyrazole ring serving as the parent structure. The compound features three key structural components:

-

A pyrazol-5-ol core (C₃H₄N₂O)

-

A tetrahydrofuran-2-ylmethyl substituent at the N1 position

-

A thiophen-3-yl group at the C3 position of the pyrazole ring

This arrangement creates a molecule with potential for diverse chemical interactions due to its multiple heteroatoms and aromatic/heterocyclic components. The compound shares structural similarities with other pyrazole derivatives noted in pharmaceutical research, such as those containing tetrahydrofuran moieties .

Key Functional Groups and Moieties

The compound contains several important functional groups that contribute to its chemical behavior:

-

Hydroxyl group (-OH) at position 5 of the pyrazole ring, conferring hydrogen bond donor capabilities

-

Pyrazole nitrogen atoms (one pyrrole-like and one pyridine-like), providing hydrogen bond acceptor sites

-

Tetrahydrofuran oxygen, offering additional hydrogen bond acceptor capacity

-

Thiophene ring, contributing to π-electron delocalization and potential sulfur-based interactions

These functional elements are analogous to those found in bioactive compounds like (1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanol and create opportunities for various intermolecular interactions.

Physicochemical Properties

Fundamental Physical Properties

Based on analysis of similar pyrazole compounds and theoretical calculations, the following physicochemical properties are estimated for 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol:

| Property | Estimated Value | Basis of Estimation |

|---|---|---|

| Molecular Weight | 276.34 g/mol | Calculated from molecular formula (C₁₄H₁₄N₂O₂S) |

| Physical State | Crystalline solid | Based on similar pyrazole derivatives |

| Solubility | Moderately soluble in polar organic solvents; limited water solubility | Predicted from functional groups present |

| Log P | 1.8-2.4 | Estimated from related structures |

| pKa | 8.5-9.5 (hydroxyl group) | Typical range for pyrazol-5-ol compounds |

| Melting Point | 120-150°C | Predicted from similar compounds |

The compound's multiple heteroatoms suggest potential for hydrogen bonding, which may influence its solubility profile. The tetrahydrofuran and thiophene components likely contribute to its lipophilicity, while the hydroxyl group provides a hydrophilic element.

Spectroscopic Characteristics

Expected spectroscopic features for this compound include:

-

¹H NMR: Characteristic signals for the tetrahydrofuran protons (3.7-4.2 ppm), thiophene aromatic protons (7.2-7.6 ppm), pyrazole C4-H (approximately 6.0-6.5 ppm), and N-CH₂ protons (4.3-4.6 ppm).

-

¹³C NMR: Expected signals for the pyrazole carbons (140-150 ppm for C3, 145-155 ppm for C5, and 95-105 ppm for C4), thiophene carbons (125-135 ppm), and tetrahydrofuran carbons (65-80 ppm for carbons adjacent to oxygen).

-

IR Spectroscopy: Characteristic bands for O-H stretching (3200-3400 cm⁻¹), C=N stretching (1550-1650 cm⁻¹), and C-O stretching (1050-1150 cm⁻¹).

These spectroscopic properties would be essential for structure confirmation and purity analysis, similar to methods employed for related compounds in the literature .

Synthesis Methodologies

Key Reaction Mechanisms

The synthesis would likely involve several key mechanistic steps:

-

Formation of the pyrazole ring through nucleophilic addition followed by cyclization and dehydration

-

Regioselective N-alkylation, potentially requiring protection/deprotection strategies for the hydroxyl group

-

Cross-coupling reactions for thiophene incorporation, if applicable

Precise reaction conditions would need optimization to ensure regioselectivity, particularly for the N-alkylation step, as pyrazoles can undergo alkylation at either nitrogen position. The synthetic strategy might resemble methods employed for compounds containing similar structural elements, as described in research on triazole-thiadiazine derivatives .

Biological and Pharmacological Significance

Structural Relationship to Bioactive Compounds

The structural elements present in 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol appear in various bioactive compounds:

-

Pyrazole Core: Found in numerous pharmaceuticals including celecoxib (anti-inflammatory), rimonabant (anti-obesity), and sildenafil (vasodilator)

-

Tetrahydrofuran Moiety: Present in many natural products and drugs, contributing to favorable pharmacokinetic properties

-

Thiophene Ring: Common in drug design, appearing in medications like duloxetine (antidepressant) and tiotropium (bronchodilator)

The specific combination of these structural elements in the target compound suggests potential bioactivity. Related compounds containing pyrazole and tetrahydrofuran groups have demonstrated diverse biological properties, as evidenced by research on compounds like (1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanol and various substituted pyrazoles .

Structure-Activity Relationships

Comparative Analysis with Similar Compounds

The biological activity of 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol would likely be influenced by its structural features:

-

The hydroxyl group at position 5 of the pyrazole ring may contribute to hydrogen bonding with biological targets, similar to other bioactive pyrazol-5-ol derivatives

-

The tetrahydrofuran moiety could enhance lipophilicity and membrane permeability, properties observed in related compounds like N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

-

The thiophene substituent might contribute to π-stacking interactions with aromatic amino acid residues in target proteins

Comparison with analogous compounds suggests that modifications to any of these key structural elements could significantly alter biological activity and physicochemical properties.

Molecular Interactions and Binding Properties

The compound's potential molecular interactions include:

-

Hydrogen bond donation via the hydroxyl group

-

Hydrogen bond acceptance through nitrogen atoms and oxygen atoms

-

π-π stacking via the aromatic thiophene ring

-

Hydrophobic interactions through the tetrahydrofuran and thiophene rings

These interaction capabilities resemble those observed in related compounds that demonstrate binding affinity for various biological targets, including enzymes and receptors. The combination of heterocyclic elements in this molecule creates a unique electronic and spatial arrangement that could enable selective binding to specific biological targets.

Analytical Characterization

Spectroscopic Analysis Methods

Comprehensive characterization of 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol would typically involve:

-

NMR Spectroscopy: ¹H, ¹³C, and 2D techniques (COSY, HSQC, HMBC) for complete structural assignment

-

Mass Spectrometry: High-resolution mass spectrometry for molecular formula confirmation

-

IR Spectroscopy: Identification of key functional groups

-

UV-Vis Spectroscopy: Determination of absorption characteristics

These analytical methods align with approaches used for characterizing similar heterocyclic compounds, as demonstrated in studies of pyrazole-containing structures .

Chromatographic Separation Techniques

For purification and analysis, the following chromatographic methods would be applicable:

-

HPLC: Reversed-phase chromatography using C18 columns with methanol/water or acetonitrile/water mobile phases

-

TLC: Silica gel plates with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures)

-

Flash Chromatography: For preparative-scale purification

-

GC-MS: For additional structural confirmation if the compound demonstrates sufficient thermal stability

These techniques have proven effective for related compounds as evidenced by analytical methods employed in studies of pyrazole derivatives .

Future Research Directions

Unexplored Properties and Applications

Several avenues for investigation of 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol merit consideration:

-

Metal Complexation: The presence of multiple heteroatoms suggests potential for metal coordination, which could lead to applications in catalysis or materials science

-

Photophysical Properties: Investigation of fluorescence characteristics could reveal applications in imaging or sensing

-

Polymorphism Studies: Examination of crystal forms and their impact on physical properties

-

Metabolic Stability: Analysis of biotransformation pathways to understand in vivo behavior

These research directions align with trends in the study of multifunctional heterocyclic compounds and could expand the application profile of this molecule.

Development Opportunities

Potential optimization strategies for 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol include:

-

Structural Modifications: Systematic substitution at various positions to enhance specific properties

-

Formulation Studies: Development of delivery systems to overcome potential solubility limitations

-

Computational Analysis: Molecular modeling to predict interactions with biological targets

-

Green Chemistry Approaches: Development of environmentally friendly synthetic routes

These development opportunities could enhance the practical utility of the compound and expand its potential applications in pharmaceutical or materials science contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume